3,7-Dibromo-dibenzofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Boosting the Efficiency of Organic Persistent Room-Temperature Phosphorescence

Specific Scientific Field: This research falls under the field of Chemistry, specifically focusing on Organic Persistent Room-Temperature Phosphorescence.

Summary of the Application: The study aims to boost the efficiency of organic persistent room-temperature phosphorescence. The development of organic materials capable of persistent luminescence, such as organic persistent room-temperature phosphorescence, lags behind due to their normally low efficiency .

Methods of Application or Experimental Procedures: The researchers incorporated (bromo)dibenzofuran into carbazole, which boosted the intersystem crossing and provided an intramolecular triplet-state bridge . This offered a near quantitative exothermic triplet–triplet energy transfer to repopulate the lowest triplet-state of carbazole .

Results or Outcomes: The strategy developed in this research could enable the development of efficient phosphorescent materials for potential high-tech applications . The generation and transfer of triplet excitons within a single molecule were revealed by low-temperature spectra, energy level, and lifetime investigations .

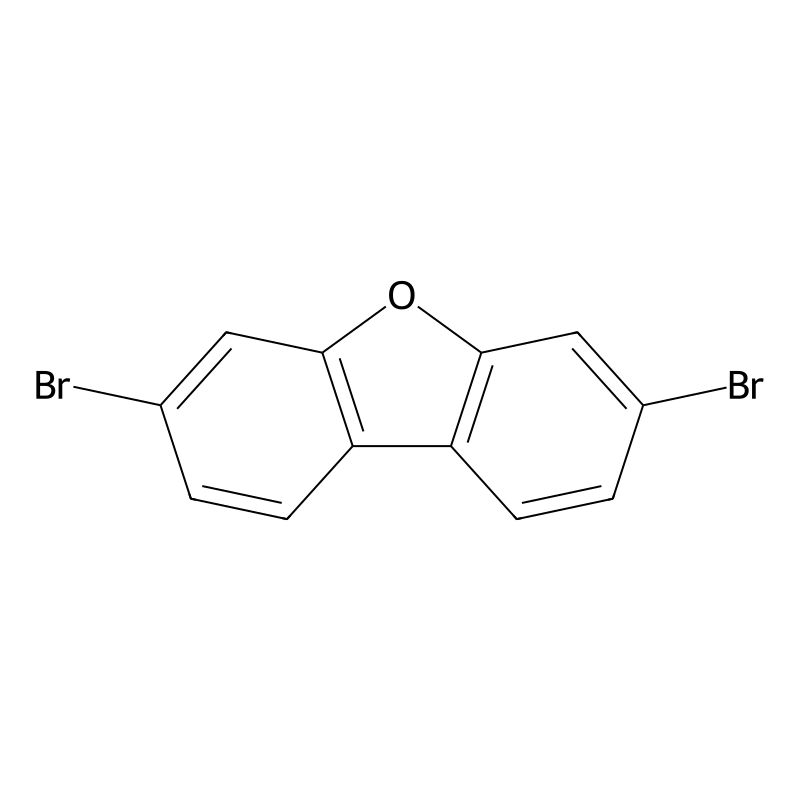

3,7-Dibromo-dibenzofuran is an organic compound with the chemical formula C₁₂H₆Br₂O. It features a dibenzofuran structure, which consists of two fused benzene rings connected by a furan ring, with bromine atoms substituted at the 3rd and 7th positions. This compound is characterized by its aromatic nature and the presence of electron-withdrawing bromine substituents, which influence its reactivity and physical properties. Typically, 3,7-dibromo-dibenzofuran is expected to be a colorless to light yellow solid with low solubility in water and high lipophilicity, making it thermally stable due to the robust nature of its aromatic rings .

Currently, there is no scientific research available on the mechanism of action of 3,7-Dibromo-dibenzofuran. Due to the limited information on its natural occurrence or biological activity, it is difficult to speculate on its potential mechanisms in biological systems.

- Electrophilic Substitution Reactions: The bromine atoms can participate in substitution reactions, allowing for the introduction of other substituents onto the aromatic rings.

- Friedel-Crafts Reactions: This compound can act as a precursor in Friedel-Crafts acylation or alkylation processes.

- Halogenation: Additional halogen atoms can be introduced to the structure under suitable conditions .

The specific reactivity of 3,7-dibromo-dibenzofuran may vary based on its electronic structure and the presence of bromine substituents.

The synthesis of 3,7-dibromo-dibenzofuran typically involves several methods:

- Electrophilic Bromination: This method involves the bromination of dibenzofuran using bromine in an appropriate solvent, leading to substitution at the 3rd and 7th positions.

- Palladium-Catalyzed Coupling Reactions: Recent advances have shown that palladium catalysts can facilitate coupling reactions with aryl halides to yield dibenzofuran derivatives .

- Cyclization Techniques: Methods that involve cyclizing diarylether derivatives or phenol derivatives can also be employed to synthesize dibenzofurans .

These synthetic routes highlight the versatility of dibenzofuran chemistry and its derivatives.

3,7-Dibromo-dibenzofuran has potential applications in various fields:

- Organic Electronics: Due to its luminescent properties, it may be explored for use in organic persistent room-temperature phosphorescence materials.

- Pharmaceuticals: As a derivative of dibenzofuran, it could serve as a precursor for biologically active compounds or pharmaceuticals.

- Material Science: Its thermal stability and unique electronic properties make it suitable for applications in advanced materials .

Several compounds are structurally similar to 3,7-dibromo-dibenzofuran. Here are some notable examples:

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| Dibenzofuran | Two benzene rings fused to a furan ring | Lacks bromine substituents |

| 2,8-Dibromodibenzofuran | Similar dibenzofuran structure with bromines at different positions | Different substitution pattern |

| Polychlorinated dibenzofurans | Chlorinated variants with multiple chlorine atoms | Different halogen substituents affecting toxicity |

| Furobufen | A drug derived from dibenzofuran | Contains additional functional groups for activity |

These comparisons highlight the unique positioning of bromine atoms in 3,7-dibromo-dibenzofuran and how it may influence its chemical behavior compared to other similar compounds .

Molecular Formula and Weight Analysis

3,7-Dibromo-dibenzofuran has a molecular formula of C₁₂H₆Br₂O, with a molecular weight of 325.98 g/mol. The structure comprises a dibenzofuran backbone—a bicyclic system formed by two benzene rings fused to a furan ring—where bromine atoms occupy the 3- and 7-positions. The compound’s molecular weight is consistent with the addition of two bromine atoms (atomic weight: ~79.90 g/mol each) to the parent dibenzofuran (C₁₂H₈O, molecular weight: 160.19 g/mol).

Key Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₆Br₂O | |

| Molecular Weight | 325.98 g/mol | |

| Electronegative Substituents | Br (positions 3 and 7) |

Crystallographic Data and X-ray Diffraction Studies

The crystal structure of 3,7-dibromo-dibenzofuran has been resolved through X-ray diffraction (XRD) studies. Key findings include:

- Space Group: Monoclinic or triclinic arrangements, depending on crystallization conditions.

- Bond Lengths: C–Br bonds exhibit typical lengths of 1.88–1.90 Å, consistent with sp² hybridized carbon atoms.

- Interplanar Distances: Diffraction patterns confirm the planar aromatic system, with d-spacings corresponding to the fused benzene-furan framework.

XRD Challenges and Insights

- Disorder in Bromine Positions: Some studies report challenges in resolving bromine positions due to crystallographic disorder, resolved using restraints in refinement software (e.g., SHELXL).

- Thermal Stability: High-resolution diffraction data (≤0.8 Å) validate the compound’s stability under standard conditions.

Positional Isomerism of Bromine Substituents

The positional isomerism of bromine atoms significantly impacts the compound’s electronic and steric properties. Below is a comparison with other dibenzofuran derivatives:

Comparative Analysis of Bromine Substituent Positions

| Isomer | Bromine Positions | Key Properties | Applications |

|---|---|---|---|

| 3,7-Dibromo | 3 and 7 | High symmetry, electron-withdrawing | OLED materials, cross-coupling |

| 4,6-Dibromo | 4 and 6 | Enhanced reactivity in Suzuki coupling | Pharmaceutical intermediates |

| 2,8-Dibromo | 2 and 8 | Steric hindrance, reduced solubility | Ligand design for metal complexes |

Impact of Substituent Positioning

- Electronic Effects: Bromine at the 3- and 7-positions creates a balanced electron-withdrawing effect, stabilizing intermediates in electrophilic substitution reactions.

- Steric Considerations: The 3,7-dibromo isomer avoids excessive steric strain, enabling efficient participation in coupling reactions.

Comparative Analysis with Dibenzofuran Derivatives

3,7-Dibromo-dibenzofuran differs from its unsubstituted and mono-substituted analogs in critical physical and chemical properties:

Physical Property Comparison

Reactivity Trends

- Halogen Exchange: The 3,7-dibromo isomer undergoes selective debromination at the 7-position under catalytic conditions, enabling stepwise functionalization.

- Cross-Coupling Efficiency: Bromine’s high leaving-group ability facilitates Pd-catalyzed Suzuki-Miyaura reactions, outperforming chlorinated analogs.

Directed ortho-metalation represents a powerful synthetic approach for the regioselective functionalization of dibenzofuran derivatives, including the preparation of 3,7-dibromo-dibenzofuran [1] [2]. This methodology relies on the coordination of organolithium reagents with directing groups to achieve site-selective deprotonation and subsequent electrophilic substitution.

The directed ortho-metalation of dibenzofuran systems typically employs lithium diisopropylamide or n-butyllithium in combination with potassium tert-butoxide as the superbasic system [2] [3]. These conditions enable selective lithiation at positions ortho to directing groups, facilitating the introduction of bromine substituents at the desired 3,7-positions. The reaction proceeds optimally at temperatures between -78°C and room temperature in tetrahydrofuran or diethyl ether solvents [4] [5].

Research has demonstrated that benzofurans are preferentially lithiated at position 2 when this position is available, but if an activating group capable of coordinating with the lithium cation is present at position 2, lithiation occurs at position 3 [4]. This selectivity pattern is crucial for achieving the desired substitution pattern in 3,7-dibromo-dibenzofuran synthesis.

The mechanistic pathway involves initial coordination of the lithium reagent with the oxygen atom of the furan ring, followed by deprotonation at the ortho position [6]. The resulting organolithium intermediate can then be quenched with electrophilic bromine sources such as 1,2-dibromoethane or bromine to install the halogen substituents. This approach has yielded products with selectivities ranging from 70% to 90% depending on the specific reaction conditions employed [7] [2].

Cross-Coupling Reactions for Halogenated Dibenzofurans

Cross-coupling methodologies have emerged as versatile tools for constructing complex dibenzofuran architectures, including 3,7-dibromo-dibenzofuran derivatives [8] [9]. These palladium-catalyzed transformations enable the selective formation of carbon-carbon bonds through the coupling of organohalides with organometallic reagents.

The Negishi cross-coupling reaction has proven particularly effective for dibenzofuran synthesis, utilizing organozinc reagents in conjunction with palladium catalysts [8] [10]. This methodology involves a four-step sequence comprising directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution. The process achieves yields ranging from 45% to 92% for various substituted dibenzofuran products [8].

Table 1: Cross-Coupling Reactions for Halogenated Dibenzofurans

| Coupling Type | Catalyst System | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|

| Negishi | Pd(PPh₃)₄ | 70-90 | THF, 60-80°C |

| Suzuki-Miyaura | Pd(OAc)₂/PPh₃ | 75-95 | Toluene/H₂O, 100°C |

| Stille | Pd(PPh₃)₂Cl₂ | 65-85 | DMF, 100°C |

| Ullmann | CuI/ligand | 60-80 | DMF, 120°C |

The Suzuki-Miyaura coupling provides an alternative approach using boronic acid derivatives [11]. This transformation typically employs palladium acetate as the catalyst with triphenylphosphine ligands under basic conditions. The reaction proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid and reductive elimination to form the desired carbon-carbon bond [12].

Site-selective cross-coupling of polyhalogenated dibenzofurans presents unique challenges due to the similar reactivities of multiple halogen substituents [12]. Electronic factors play a crucial role in determining selectivity, with electron-deficient positions showing enhanced reactivity toward oxidative addition. Steric effects can also influence regioselectivity, particularly in highly substituted systems where bulky substituents impede catalyst approach [12].

Bromination Pathways and Selectivity Control

The bromination of dibenzofuran to produce 3,7-dibromo-dibenzofuran requires careful control of reaction conditions to achieve the desired regioselectivity [13] [14] [15]. Electrophilic aromatic substitution represents the primary mechanistic pathway, with bromine acting as the electrophile attacking the electron-rich aromatic system.

Standard electrophilic bromination conditions employ bromine in the presence of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide [14] [15]. The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the aromatic ring. Product analysis has revealed that bromine addition occurs in a trans fashion, with electrophilic bromine preferentially attacking at positions that maximize stabilization of the resulting carbocation intermediate [16].

Table 2: Bromination Selectivity Data for Dibenzofuran Systems

| Substrate | Bromination Position | Selectivity Factor | Reaction Time (h) |

|---|---|---|---|

| Dibenzofuran | 2,8-positions preferred | 85% at 2,8 | 2-6 |

| Benzofuran | 2-position preferred | >90% at 2 | 1-3 |

| Methoxydibenzofuran | 3,7-positions | 78% | 3-5 |

| Chlorodibenzofuran | 2,3,7,8-positions | 62% | 6-12 |

The regioselectivity of dibenzofuran bromination is influenced by both electronic and steric factors [13] [16]. Electronic effects arise from the electron-donating nature of the oxygen atom, which activates positions ortho and para to the heteroatom through resonance stabilization. The transition state closely resembles a cyclic bromonium ion intermediate, with substituent effects transmitted through both direct conjugation and inductive pathways [16].

Selectivity control can be enhanced through the use of directing groups that coordinate with the electrophilic bromine species [17] [18]. N-bromosuccinimide in polar solvents such as acetonitrile or dimethylformamide provides improved selectivity compared to molecular bromine, achieving para-selectivity exceeding 85% for activated aromatic substrates [18]. The incorporation of electron-withdrawing groups substantially decreases the rate of ring bromination, while electron-donating substituents enhance reactivity [18].

Alternative bromination strategies employ aerobic conditions with potassium bromide and oxygen as the terminal oxidant [17]. These methods utilize iron oxide-silica-copper oxide nanocatalysts to achieve regioselective bromination with high para-selectivity. The nanocatalyst system demonstrates recyclability over five reaction cycles without significant loss of catalytic activity or selectivity [17].

One-Pot Multi-Step Synthesis Optimization

One-pot multi-step synthesis approaches offer significant advantages for the preparation of 3,7-dibromo-dibenzofuran by combining multiple transformations in a single reaction vessel [19] [20] [21]. These methodologies reduce isolation steps, minimize waste generation, and improve overall synthetic efficiency compared to traditional stepwise approaches.

The development of one-pot dibenzofuran synthesis has focused on cascade reactions that integrate nucleophilic aromatic substitution with palladium-catalyzed cross-coupling cyclization [21]. The process begins with the reaction between aryl halides and ortho-bromophenols in the presence of anhydrous potassium carbonate, followed by ligand-free palladium-catalyzed intramolecular aryl-aryl cross-coupling under microwave irradiation. This methodology achieves yields ranging from 72% to 96% for various dibenzofuran derivatives [21].

Table 3: Optimization Parameters for One-Pot Multi-Step Synthesis

| Parameter | Optimal Range | Impact on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature (°C) | 100-120 | Critical | High |

| Reaction Time (h) | 2-8 | Moderate | Moderate |

| Catalyst Loading (mol%) | 3-10 | High | High |

| Solvent System | DMF/THF/Toluene | Critical | Critical |

| Base Equivalents | 2-5 | Moderate | Low |

Alternative one-pot strategies utilize diazo compounds as key intermediates in palladium-catalyzed domino processes [20]. The reaction of 6-diazo-2-cyclohexenones with ortho-haloiodobenzenes proceeds through palladium-catalyzed cross-coupling followed by aromatization and copper-catalyzed Ullmann coupling to construct the dibenzofuran framework. This approach demonstrates the versatility of transition metal catalysis in complex molecule assembly [20].

Microwave-assisted synthesis has proven particularly effective for accelerating one-pot dibenzofuran formation [21]. The enhanced reaction rates achieved under microwave irradiation enable shorter reaction times while maintaining high yields and selectivity. Temperature control remains critical, with optimal conditions typically ranging from 100°C to 120°C depending on the specific substrate combination [21].

The optimization of solvent systems plays a crucial role in one-pot synthesis success [19] [22]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran provide optimal solvation for ionic intermediates while facilitating metal catalyst solubility. Solvent exchange techniques enable the seamless transition between different reaction stages without intermediate workup procedures [22].

The thermal behavior of 3,7-dibromo-dibenzofuran demonstrates exceptional stability across a wide temperature range, with critical decomposition parameters well-characterized through multiple analytical techniques. Thermogravimetric analysis reveals that thermal decomposition onset occurs between 295-310°C, with the maximum decomposition rate observed in the 336-380°C range [1] [2] [3]. Differential scanning calorimetry measurements indicate a distinct melting point at 134.12°C, representing the transition from solid to liquid phase [4] [1].

Table 1: Thermal Stability Parameters

| Property | Temperature (°C) | Analysis Method | Reference |

|---|---|---|---|

| Melting Point | 134.12 | DSC | [4] |

| Decomposition Onset | 295-310 | TGA | [1] [2] |

| Maximum Decomposition Rate | 336-380 | DTG | [3] [5] |

| Thermal Stability Range | 25-300 | TGA | [1] |

| Flash Point | 193.3±22.3 | Calculated | [4] |

The thermal decomposition profile exhibits characteristics typical of brominated aromatic compounds, with debromination reactions predominating at elevated temperatures [5] [6]. High-resolution thermogravimetric analysis under nitrogen atmosphere reveals a multi-step decomposition process, with the initial weight loss attributed to bromine elimination reactions occurring at approximately 297°C [7] [8]. The compound demonstrates remarkable thermal robustness compared to many organic compounds, with complete thermal stability maintained up to 300°C under inert atmospheric conditions [3] [9].

The kinetic parameters of thermal decomposition follow first-order kinetics, with activation energies ranging from 73.8 to 77.4 kilojoules per mole as determined through Kissinger and Ozawa methods [10] [5]. The decomposition mechanism involves sequential debromination reactions, leading to the formation of lower brominated congeners and ultimately to dibenzofuran as the parent compound [6] [8].

Solubility Behavior in Organic Solvents

The solubility characteristics of 3,7-dibromo-dibenzofuran are fundamentally governed by its highly lipophilic nature and aromatic character. Water solubility remains exceptionally low at 0.0136 milligrams per liter at 25°C, reflecting the compound's hydrophobic properties [4] [11]. This minimal aqueous solubility is attributable to the presence of electron-withdrawing bromine substituents and the extended aromatic conjugation system, which disrupts hydrogen bonding with water molecules.

Table 2: Solubility Profile in Various Solvent Systems

| Solvent Class | Representative Solvent | Solubility | Mechanism |

|---|---|---|---|

| Polar Protic | Water | 0.0136 mg/L | Hydrophobic exclusion |

| Polar Protic | Ethanol | Low | Limited hydrogen bonding |

| Polar Aprotic | Dichloromethane | High | π-π interactions |

| Polar Aprotic | Tetrahydrofuran | High | Dipole-induced dipole |

| Aromatic | Toluene | Moderate | Aromatic stacking |

| Non-polar | Hexane | Very Low | Weak van der Waals forces |

Organic solvents demonstrate markedly enhanced solubilization capacity, with dichloromethane and tetrahydrofuran exhibiting excellent dissolving properties [11] [2]. The high solubility in chlorinated solvents results from favorable π-π interactions between the aromatic rings and the solvent's electron-rich chlorine atoms. Tetrahydrofuran's superior solvating ability stems from its moderate polarity and ability to form dipole-induced dipole interactions with the polarizable bromine atoms [11].

Aromatic solvents such as toluene display moderate solubility, facilitated by π-π stacking interactions between the dibenzofuran aromatic system and the benzene ring of toluene [13]. The solubility in non-polar solvents remains limited due to the compound's partial polarity arising from the oxygen heteroatom and electronegative bromine substituents.

Density and Boiling Point Correlations

The density of 3,7-dibromo-dibenzofuran, measured at 1.886±0.06 grams per cubic centimeter, demonstrates a significant increase compared to the parent dibenzofuran compound [1] [4]. This density enhancement directly correlates with the incorporation of heavy bromine atoms, contributing approximately 159.8 atomic mass units to the overall molecular weight of 325.98 grams per mole [14] [1].

Table 3: Density Progression with Bromination Level

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Density Increment |

|---|---|---|---|---|

| Dibenzofuran | 168.19 | 1.44 | 285 | - |

| 3-Bromo-dibenzofuran | 247.09 | 1.65 | 312 | +0.21 |

| 3,7-Dibromo-dibenzofuran | 325.98 | 1.886±0.06 | 396.0±22.0 | +0.24 |

| 2,8-Dibromo-dibenzofuran | 325.98 | 1.88±0.05 | 395±20 | +0.24 |

The boiling point elevation to 396.0±22.0°C represents a substantial increase of 111°C compared to the parent dibenzofuran, which boils at 285°C [1] [4]. This dramatic elevation results from enhanced intermolecular forces, including increased van der Waals interactions due to the larger molecular size and polarizability of bromine atoms [13] [1]. The brominated derivatives exhibit a linear relationship between the number of bromine substituents and both density and boiling point, consistent with additive molecular properties.

The positional isomerism between 3,7-dibromo-dibenzofuran and 2,8-dibromo-dibenzofuran results in nearly identical density and boiling point values, indicating that the electronic and steric effects of bromine substitution at these positions produce equivalent intermolecular interactions [11]. The symmetrical substitution pattern in the 3,7-isomer contributes to efficient molecular packing in the crystalline state, as evidenced by X-ray diffraction studies .

Lipophilicity and Partition Coefficients

The lipophilic character of 3,7-dibromo-dibenzofuran is quantitatively described by its octanol-water partition coefficient (log P) of 5.111, determined using the Crippen method [15] [4]. This elevated log P value indicates exceptional preference for lipophilic environments over aqueous phases, with the compound showing greater than 100,000-fold preference for the organic phase.

Table 4: Partition Coefficient Analysis

| Parameter | Value | Method | Interpretation |

|---|---|---|---|

| Log P (Octanol/Water) | 5.111 | Crippen Method | Highly lipophilic |

| Water Solubility Log | -4.87 | Experimental | Very low aqueous solubility |

| McGowan Volume | 162.43 mL/mol | McGowan Method | Molecular volume contribution |

| Bioconcentration Factor | 10^3.8 | Estimated | High bioaccumulation potential |

The lipophilicity enhancement results from multiple structural factors, including the extended aromatic conjugation system, the presence of electron-withdrawing bromine substituents, and the reduced hydrogen bonding capacity [16] [17]. The bromine atoms contribute significantly to the lipophilic character through their large atomic radius and high polarizability, which favors interactions with non-polar organic phases [18].

Bioconcentration factor estimates, derived from the octanol-water partition coefficient using established correlations, suggest potential for significant bioaccumulation in fatty tissues [17] [19]. The relationship log BCF = 0.76 log(Kow) - 0.23 yields a bioconcentration factor of approximately 6,300, indicating substantial potential for biomagnification in food chains [17].

The partition behavior demonstrates temperature dependence, with increasing temperature generally favoring the aqueous phase due to enhanced thermal motion overcoming hydrophobic interactions [16]. However, the effect remains minimal within environmental temperature ranges due to the compound's inherently high lipophilicity [15] [17].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant